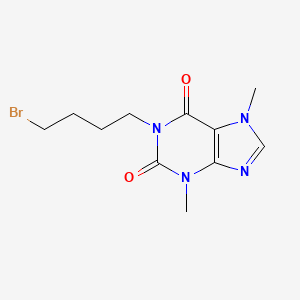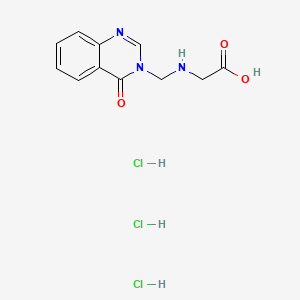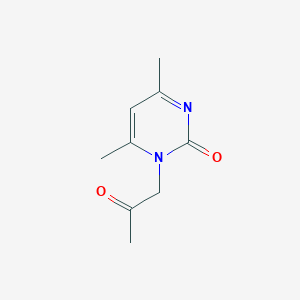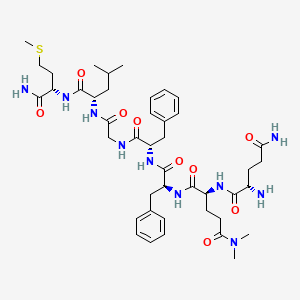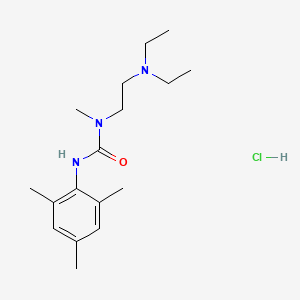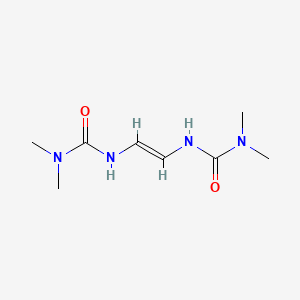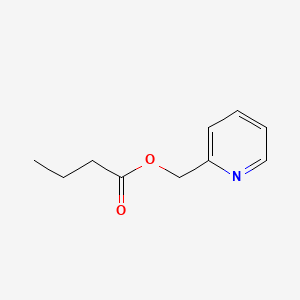
14,18-Dimethyl-hexatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,18-Dimethyl-hexatriacontane is a branched alkane with the molecular formula C38H78. It is a derivative of hexatriacontane, which is a long-chain alkane consisting of 36 carbon atoms in a straight-chain structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14,18-Dimethyl-hexatriacontane typically involves the alkylation of hexatriacontane. One common method is the Friedel-Crafts alkylation, where hexatriacontane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 14,18-Dimethyl-hexatriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 14,18-dimethyl-hexatriacontyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
14,18-Dimethyl-hexatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain alkanes.
Biology: Its interactions with biological membranes and lipids are of interest in biophysical studies.
Industry: Used in the formulation of lubricants and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 14,18-Dimethyl-hexatriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Hexatriacontane: A straight-chain alkane with 36 carbon atoms.
Tetracontane: A straight-chain alkane with 40 carbon atoms.
2-Methyloctacosane: A branched alkane with 29 carbon atoms
Uniqueness: 14,18-Dimethyl-hexatriacontane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This branching can affect its melting point, solubility, and reactivity compared to its straight-chain counterparts .
Propiedades
Número CAS |
77094-69-0 |
|---|---|
Fórmula molecular |
C38H78 |
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
14,18-dimethylhexatriacontane |
InChI |
InChI=1S/C38H78/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-34-38(4)36-32-35-37(3)33-30-28-26-24-22-16-14-12-10-8-6-2/h37-38H,5-36H2,1-4H3 |
Clave InChI |
NCMOJTFRJLJYAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


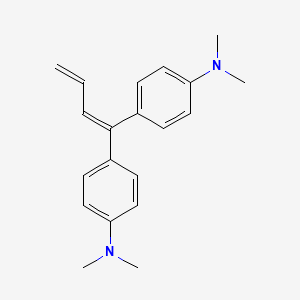
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
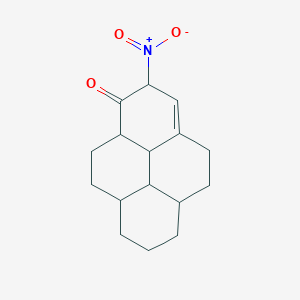
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
